molecular formula C26H18Cl2N2O2S B14264997 4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide] CAS No. 139440-22-5

4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]

Cat. No.: B14264997
CAS No.: 139440-22-5
M. Wt: 493.4 g/mol
InChI Key: HKMILXRWTPUPGR-UHFFFAOYSA-N
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Description

4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] is a chemical compound known for its unique structure and properties It consists of two benzamide groups connected by a sulfanediyl bridge, with each benzamide group further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-sulfanediyldianiline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichlorodiphenyl sulfone
  • 4,4’-Diamino-diphenyl sulfone
  • Bis(4-chlorophenyl) sulfone

Uniqueness

4,4’-Sulfanediylbis[N-(4-chlorophenyl)benzamide] is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

139440-22-5

Molecular Formula

C26H18Cl2N2O2S

Molecular Weight

493.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfanylbenzamide

InChI

InChI=1S/C26H18Cl2N2O2S/c27-19-5-9-21(10-6-19)29-25(31)17-1-13-23(14-2-17)33-24-15-3-18(4-16-24)26(32)30-22-11-7-20(28)8-12-22/h1-16H,(H,29,31)(H,30,32)

InChI Key

HKMILXRWTPUPGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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